molecular formula C8H8FNO3 B1446501 2-Fluoro-4-methoxy-6-nitro toluene CAS No. 1427503-27-2

2-Fluoro-4-methoxy-6-nitro toluene

Cat. No. B1446501
M. Wt: 185.15 g/mol
InChI Key: WZHKFBNIRZIJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methoxy-6-nitro toluene” is a theoretical compound based on its name. It would be a derivative of toluene, which is a simple aromatic hydrocarbon. The “2-Fluoro” indicates a fluorine atom attached to the second carbon of the toluene ring. The “4-methoxy” indicates a methoxy group (-OCH3) attached to the fourth carbon. The “6-nitro” indicates a nitro group (-NO2) attached to the sixth carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including nitration, fluorination, and methoxylation. The order of these steps would be crucial, as each functional group could potentially influence the placement of the next .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring structure of toluene, with the additional functional groups attached at the specified positions. The presence of these groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence and position of its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a nitro group could increase its reactivity, while the presence of a methoxy group could influence its solubility .

Safety And Hazards

As with any chemical compound, handling “2-Fluoro-4-methoxy-6-nitro toluene” would require appropriate safety precautions. Based on its functional groups, it could potentially be hazardous if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

1-fluoro-5-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKFBNIRZIJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxy-6-nitro toluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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